molecular formula C7H12Cl2N2 B1442654 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride CAS No. 1251762-13-6

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride

Cat. No.: B1442654
CAS No.: 1251762-13-6
M. Wt: 195.09 g/mol
InChI Key: UWYUVMBLGWJBPQ-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 2 and three methyl groups at positions 1, 4, and 5. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Scientific Research Applications

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and tracking biological molecules.

    Medicine: It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow for the exploration of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate imidazole precursor, which is often 1,4,5-trimethylimidazole.

    Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to introduce the chloromethyl group at position 2 of the imidazole ring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors to optimize production efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assessment.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of imidazole N-oxides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Cyclization: Cyclization reactions often require the use of catalysts such as palladium or copper salts and are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, imidazole N-oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and receptor modulation. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride: This compound shares a similar chloromethyl group but differs in the substitution pattern on the heterocyclic ring.

    2-(chloromethyl)-4-methylquinazoline: Another compound with a chloromethyl group, but with a different heterocyclic core structure.

    2-(chloromethyl)pyridine hydrochloride: Similar in having a chloromethyl group, but with a pyridine ring instead of an imidazole ring.

Uniqueness

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-1,4,5-trimethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-5-6(2)10(3)7(4-8)9-5;/h4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYUVMBLGWJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CCl)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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